N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a thiazole-based acetamide derivative featuring two distinct substituents: a 2,5-dichlorobenzyl group at the 5-position of the thiazole ring and a 3-(trifluoromethyl)phenoxy moiety attached to the acetamide group. The dichlorobenzyl group contributes steric bulk and lipophilicity, while the trifluoromethylphenoxy group enhances electron-withdrawing effects and metabolic stability. Such structural features are often leveraged in medicinal chemistry to optimize target binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c20-13-4-5-16(21)11(6-13)7-15-9-25-18(29-15)26-17(27)10-28-14-3-1-2-12(8-14)19(22,23)24/h1-6,8-9H,7,10H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIVSOHIMZZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of the compound's biological activity based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, a dichlorobenzyl group, and a trifluoromethylphenoxy moiety, which contribute to its biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Weight | 489.1575 g/mol |
| Density | 1.769 g/cm³ |
| Refractive Index | 1.721 |
Antibacterial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural modifications such as the presence of halogen substituents (like dichloro and trifluoromethyl groups) have been linked to enhanced antibacterial activity.
Case Study: In Vitro Activity Against Bacteria
In a study evaluating various thiazole derivatives, it was found that those with 2,3-dichloro substitutions demonstrated superior antibacterial activity compared to analogs with different substitutions. The most active compound exhibited an IC50 value of against E. coli .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) have shown that certain derivatives can induce apoptosis through caspase activation.
Case Study: Apoptosis Induction in Cancer Cells
A series of thiazole derivatives were tested for their ability to induce apoptosis in cancer cell lines. Compounds with specific substitutions demonstrated enhanced activation of caspases 3 and 9, suggesting a mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structure. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets.
Key Findings in SAR Studies:
- Dichloro Substituents: Increased antibacterial activity observed with 2,3-dichloro substitution.
- Trifluoromethyl Group: Essential for hydrogen bonding interactions with target proteins.
- Caspase Activation: Correlation between structural modifications and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological profiles:
Activity Trends
- Antimicrobial Potential: Compound B’s benzamide core is structurally analogous to nitazoxanide, a known antiparasitic agent, suggesting the target may share similar activity .
- Enzyme Inhibition : The acetamide-thiazole scaffold in the target and Compound E (BH26662) is common in kinase inhibitors. Substituent variations (e.g., trifluoromethyl vs. allyl-pyridinyl) may modulate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
